molecular formula C11H14Cl3NO B3230048 (S)-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride CAS No. 1289585-50-7

(S)-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride

Cat. No.: B3230048
CAS No.: 1289585-50-7
M. Wt: 282.6 g/mol
InChI Key: XOBJXSQIIWRTOH-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a pyrrolidine ring substituted with a 2,6-dichlorobenzyloxy group, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and 2,6-dichlorobenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,6-dichlorobenzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride
  • 2-(2,6-Dichloro-benzyloxy)-5-methoxy-benzaldehyde
  • 4-(2,6-Dichloro-benzyloxy)-2-hydroxy-benzoic acid

Uniqueness

(S)-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride is unique due to its specific structural features, such as the presence of a pyrrolidine ring and the 2,6-dichlorobenzyloxy group

Properties

IUPAC Name

(3S)-3-[(2,6-dichlorophenyl)methoxy]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBJXSQIIWRTOH-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=C(C=CC=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OCC2=C(C=CC=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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